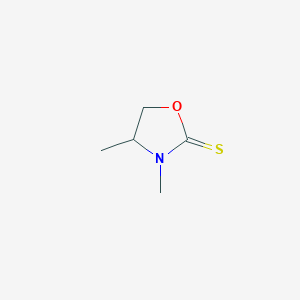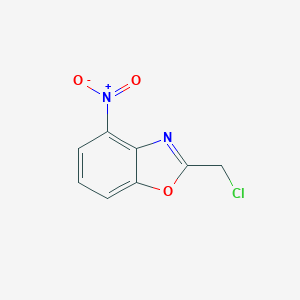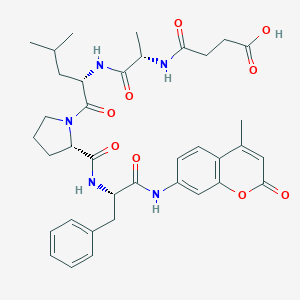![molecular formula C13H13BO3 B115708 (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 156642-03-4](/img/structure/B115708.png)
(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
“(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid” is a type of boronic acid derivative. It is also known by other names such as (4-Methoxyphenyl)boric acid, (p-Methoxyphenyl)boronic acid, 4-Anisylboronic acid, 4-Methoxybenzeneboronic acid, p-Anisylboronic acid, and p-Methoxybenzeneboronic acid . Its linear formula is CH3OC6H4B(OH)2 .
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki-Miyaura cross-coupling reactions . This process is widely applied in carbon-carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions . The reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular formula of “(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid” is C7H9BO3 . Its molecular weight is 151.96 . The InChI Key is VOAAEKKFGLPLLU-UHFFFAOYSA-N .
Chemical Reactions Analysis
Boronic acids, including “(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
“(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid” is a crystalline powder . Its melting point is between 208.0°C to 210.0°C .
Scientific Research Applications
Microwave-Assisted Green Synthesis
- This compound is used in microwave-assisted Suzuki coupling reactions, highlighting its role in eco-friendly synthesis of functionalized biphenyl systems, crucial in organic synthesis (Soares et al., 2015).
Role in Aryl–Aryl Coupling Reactions
- It's instrumental in aryl–aryl coupling reactions, showcasing its utility in the synthesis of biphenyl analogs, a key process in organic chemistry (Czupik et al., 2004).
Formation of Tetraarylpentaborates
- Its reaction with aryloxorhodium complexes leads to the formation of tetraarylpentaborates, demonstrating its versatility in forming complex organometallic structures (Nishihara et al., 2002).
Fluorescence Quenching Studies
- It has been used in fluorescence quenching studies with aniline in alcohols, providing insights into the behavior of boronic acid derivatives under various conditions (Geethanjali et al., 2015).
Synthesis of Multifunctional Compounds
- The introduction of an aminophosphonic acid group into this boronic acid derivative has led to new opportunities for application in fields like medicine and agriculture (Zhang et al., 2017).
Microwave Irradiation Synthesis
- It's used in the synthesis of thiazolidine-2,4-diones under microwave irradiation, indicating its role in developing efficient and greener protocols in chemical synthesis (Vekariya et al., 2022).
Catalytic Activity in Amidation Reactions
- The derivative has shown potential as an optimal catalyst in amidation reactions, highlighting its application in catalysis and organic transformations (Al‐Zoubi et al., 2020).
Molecular Recognition and Chemosensing
- It plays a significant role in molecular recognition and chemosensing, especially in the context of diol and carbohydrate recognition (Zhu et al., 2006).
Application in Fluorescent Chemosensors
- This compound has been utilized in fluorescent chemosensors for carbohydrate triols, demonstrating its potential in sensing applications (Oesch & Luedtke, 2015).
Metal-Free Coupling in Pharmaceutical Synthesis
- Its use in metal-free coupling with sulfonylhydrazones illustrates its importance in pharmaceutical synthesis, enabling the creation of functionalized sp2-sp3 linked bicyclic building blocks (Allwood et al., 2014).
Fructose Reduction in Food Matrices
- It has potential applications in the specific reduction of fructose in food matrices, which can be beneficial in the food industry (Pietsch & Richter, 2016).
Safety and Hazards
“(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, respiratory irritation, and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash with plenty of soap and water if it comes into contact with the skin .
Future Directions
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their structural features .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . They can form boronate complexes, which are key intermediates in these reactions .
Biochemical Pathways
Boronic acids are known to participate in various chemical reactions, including suzuki-miyaura cross-coupling, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the kinetics of boronic acids can be influenced by the substituents in the aromatic ring and the ph of the environment . These factors can significantly affect the rate of reaction and, consequently, the bioavailability of the compound .
Result of Action
The effects of boronic acids can vary widely depending on their structure and the nature of their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid. For instance, the pH strongly influences the rate of reaction of boronic acids, which is considerably accelerated at physiological pH . Therefore, the physiological environment can have a significant impact on the compound’s action .
Biochemical Analysis
Biochemical Properties
The (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is known for its role in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The compound interacts with palladium and other biomolecules in the reaction . The nature of these interactions is based on the properties of the boronic acid group, which can form stable covalent bonds with biomolecules .
Cellular Effects
The cellular effects of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid are not fully understood due to the limited information available. It is known that boronic acids can interact with various cellular processes. For instance, they can influence cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring a boron atom to palladium during the transmetalation step . This leads to the formation of a new carbon-carbon bond .
Temporal Effects in Laboratory Settings
Boronic acids are generally known for their stability, which makes them suitable for use in various reactions
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, but the specific interactions of this compound need to be studied further .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins, which could potentially influence their localization or accumulation .
properties
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHQQLWZRRVBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400704 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156642-03-4 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)

![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)


![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)
![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)